2-Iodo-1-nitronaphthalene
Overview
Description
2-Iodo-1-nitronaphthalene is an organic compound with the molecular formula C10H6INO2 It is a derivative of naphthalene, where an iodine atom and a nitro group are substituted at the 2 and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-nitronaphthalene typically involves the nitration of 2-iodonaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of solid acid catalysts, such as sulfated zirconia, can enhance the nitration process by providing better control over the reaction and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form dinitronaphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products Formed:
Substitution: Various substituted naphthalene derivatives.
Reduction: 2-Iodo-1-aminonaphthalene.
Oxidation: Dinitronaphthalene derivatives.
Scientific Research Applications
2-Iodo-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
- 1-Iodo-2-nitronaphthalene
- 2-Iodo-3-nitronaphthalene
- 2-Bromo-1-nitronaphthalene
Comparison: 2-Iodo-1-nitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-iodo-1-nitronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMCUZFCHBCDID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324954 | |
Record name | 2-iodo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-00-0 | |
Record name | NSC408049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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